molecular formula C7H5ClF2O B15289506 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride CAS No. 387337-22-6

2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride

Cat. No.: B15289506
CAS No.: 387337-22-6
M. Wt: 178.56 g/mol
InChI Key: ZFLMYTLOPRDCQM-UHFFFAOYSA-N
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Description

2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is an organic compound that belongs to the class of cyclohexadienes It is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the cyclohexadiene ring and a carbonyl chloride group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride typically involves the fluorination of cyclohexa-1,5-diene followed by the introduction of the carbonyl chloride group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atoms. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced fluorination techniques and catalysts can further optimize the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl chloride group to an alcohol or an alkane.

    Substitution: The fluorine atoms and the carbonyl chloride group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include fluorinated ketones, alcohols, carboxylic acids, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic compounds.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways involving fluorinated intermediates.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which 2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, influencing various biochemical pathways. The carbonyl chloride group can undergo hydrolysis or other reactions, leading to the formation of reactive intermediates that further modulate biological activity.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexa-1,5-diene-1-carbonyl chloride: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.

    2,6-Dichlorocyclohexa-1,5-diene-1-carbonyl chloride: Contains chlorine atoms instead of fluorine, leading to variations in reactivity and applications.

    2,6-Difluorocyclohexa-1,5-diene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.

Uniqueness

2,6-Difluorocyclohexa-1,5-diene-1-carbonyl chloride is unique due to the presence of both fluorine atoms and a carbonyl chloride group, which impart distinct chemical properties and reactivity. The fluorine atoms enhance the compound’s stability and resistance to metabolic degradation, making it valuable for various applications in research and industry.

Properties

CAS No.

387337-22-6

Molecular Formula

C7H5ClF2O

Molecular Weight

178.56 g/mol

IUPAC Name

2,6-difluorocyclohexa-1,5-diene-1-carbonyl chloride

InChI

InChI=1S/C7H5ClF2O/c8-7(11)6-4(9)2-1-3-5(6)10/h2H,1,3H2

InChI Key

ZFLMYTLOPRDCQM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=C(C(=C1)F)C(=O)Cl)F

Origin of Product

United States

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